N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide
Brand Name: Vulcanchem
CAS No.: 1421507-71-2
VCID: VC6215959
InChI: InChI=1S/C25H28N2O2/c1-27(2)22-15-13-21(14-16-22)24(28)18-26-25(29)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23-24,28H,17-18H2,1-2H3,(H,26,29)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
Molecular Formula: C25H28N2O2
Molecular Weight: 388.511

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide

CAS No.: 1421507-71-2

Cat. No.: VC6215959

Molecular Formula: C25H28N2O2

Molecular Weight: 388.511

* For research use only. Not for human or veterinary use.

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide - 1421507-71-2

Specification

CAS No. 1421507-71-2
Molecular Formula C25H28N2O2
Molecular Weight 388.511
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide
Standard InChI InChI=1S/C25H28N2O2/c1-27(2)22-15-13-21(14-16-22)24(28)18-26-25(29)17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23-24,28H,17-18H2,1-2H3,(H,26,29)
Standard InChI Key ZFBCYEFBWZMLDQ-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3,3-diphenylpropanamide possesses a branched architecture combining aromatic and aliphatic components. The core structure consists of:

  • A 3,3-diphenylpropanamide backbone providing hydrophobic character

  • A 2-hydroxyethyl group linked to a para-dimethylaminophenyl ring, introducing polarity and potential hydrogen-bonding capacity

  • N,N-Dimethylamino substituents capable of influencing electron distribution and bioavailability

The compound's IUPAC name—N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide—precisely reflects this arrangement. X-ray crystallography data remain unavailable, but computational models predict a semi-rigid conformation due to steric interactions between the diphenyl groups and the hydroxyethyl chain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₂₈N₂O₂
Molecular Weight388.5 g/mol
IUPAC NameN-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3,3-diphenylpropanamide
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O
LogP (Predicted)4.2 ± 0.6

Synthesis and Manufacturing

Primary Synthetic Route

The synthesis follows a three-step sequence optimized for yield and purity:

Step 1: Formation of 3,3-Diphenylpropanoic Acid Chloride
Reacting 3,3-diphenylpropanoic acid with thionyl chloride (SOCl₂) under reflux yields the corresponding acyl chloride, crucial for subsequent amide bond formation.

Step 2: Aminolysis with 2-Amino-1-(4-dimethylaminophenyl)ethanol
The acyl chloride undergoes nucleophilic attack by 2-amino-1-(4-dimethylaminophenyl)ethanol in dichloromethane at 0–5°C. Triethylamine serves as an acid scavenger, achieving 68–72% yields.

Step 3: Purification via Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts, delivering ≥95% purity by HPLC.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°CPrevents thermal decomposition of amine
Solvent SystemAnhydrous DCMEnhances acyl chloride stability
Molar Ratio (Acid:SOCl₂)1:1.2Completes acid chloride conversion
Chromatography EluentEtOAc:Hexane (3:7)Resolves polar byproducts

Alternative Methodologies

Emerging approaches aim to improve sustainability:

  • Enzymatic Aminolysis: Candida antarctica lipase B catalyzes amide bond formation in aqueous media, reducing organic solvent use

  • Flow Chemistry: Continuous processing with microreactors enhances heat/mass transfer, achieving 85% yield in 30 minutes residence time

Analytical Profiling and Quality Control

Chromatographic Methods

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 254 nm achieves baseline separation using:

  • Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (55:45)

  • Retention Time: 8.2 ± 0.3 minutes

Stability Assessment

Forced degradation studies reveal:

  • Acidic Conditions (0.1N HCl, 70°C): 15% degradation in 24h via amide hydrolysis

  • Oxidative Stress (3% H₂O₂): <5% degradation after 8h

  • Photostability (ICH Q1B): No significant decomposition under UV/visible light

Future Research Directions

Target Validation Studies

Priority areas include:

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration

  • Receptor Profiling: Full panel opioid receptor binding assays (MOR/DOR/KOR)

  • Toxicology Screening: Acute toxicity in rodent models (LD₅₀ determination)

Structural Optimization

Rational design strategies could enhance therapeutic potential:

  • Bioisosteric Replacement: Swapping diphenyl groups with bicyclic aromatics to improve solubility

  • Prodrug Development: Esterification of the hydroxy group for enhanced absorption

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